N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine
Overview
Description
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethylphenyl group and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution with 3,4-Dimethylphenyl Group: The pyrazole ring is then substituted with a 3,4-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Attachment of the Indene Moiety: The final step involves the attachment of the indene moiety to the pyrazole ring via a Friedel-Crafts alkylation reaction using an indene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of various diseases.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biological studies to understand its interactions with biological targets.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar pyrazole core but differs in its substituents and overall structure.
N-(2,3- and 3,5-Dimethylphenyl)-β-alanines: These compounds have similar aromatic substituents but differ in their core structure.
Uniqueness
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of a pyrazole ring, 3,4-dimethylphenyl group, and indene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-14-7-8-17(11-15(14)2)21-18(13-23-24-21)12-22-20-10-9-16-5-3-4-6-19(16)20/h3-8,11,13,20,22H,9-10,12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOOUJWKITOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNC3CCC4=CC=CC=C34)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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